1-[(2-Bromo-5-methylphenyl)methyl]piperazine
Overview
Description
1-[(2-Bromo-5-methylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a brominated methylphenyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-5-methylphenyl)methyl]piperazine typically involves the reaction of 2-bromo-5-methylbenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation enhances efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromo-5-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to hydrogenate the aromatic ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst or lithium aluminum hydride in anhydrous ether.
Major Products Formed:
- Substituted piperazines with different functional groups replacing the bromine atom.
- Oxidized derivatives such as carboxylic acids or aldehydes.
- Reduced products with hydrogenated aromatic rings or dehalogenated compounds.
Scientific Research Applications
1-[(2-Bromo-5-methylphenyl)methyl]piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand for various biological receptors, including serotonin and dopamine receptors.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders, including anxiety and depression.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-5-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, primarily neurotransmitter receptors. The compound can act as an agonist or antagonist at serotonin and dopamine receptors, modulating their activity and influencing neurotransmission pathways. This modulation can lead to changes in mood, cognition, and behavior, making it a potential candidate for therapeutic applications in neuropsychiatric disorders .
Comparison with Similar Compounds
1-[(4-Bromophenyl)methyl]piperazine: Similar structure but with the bromine atom at a different position on the phenyl ring.
1-[(2-Chloro-5-methylphenyl)methyl]piperazine: Chlorine atom instead of bromine, affecting its reactivity and biological activity.
1-[(2-Bromo-4-methylphenyl)methyl]piperazine: Bromine atom at a different position, leading to variations in chemical properties.
Uniqueness: 1-[(2-Bromo-5-methylphenyl)methyl]piperazine is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which influences its chemical reactivity and biological interactions. This unique structure allows for selective binding to certain receptors and specific chemical transformations, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-[(2-bromo-5-methylphenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-10-2-3-12(13)11(8-10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTFQIUQBCOHKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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